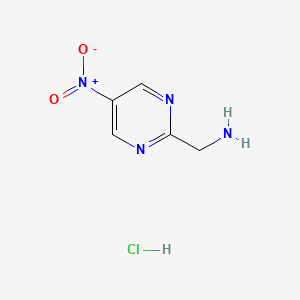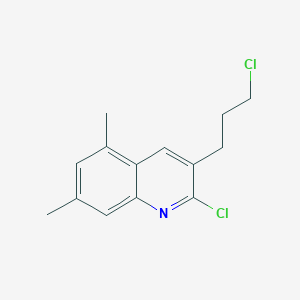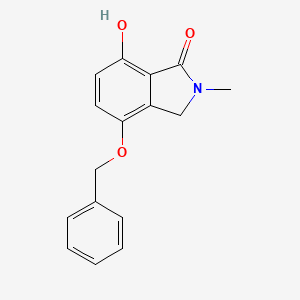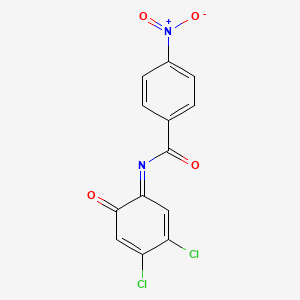
(5-Nitropyrimidin-2-YL)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Nitropyrimidin-2-YL)methanamine hydrochloride is a chemical compound with significant applications in various scientific fields It is characterized by a pyrimidine ring substituted with a nitro group at the fifth position and a methanamine group at the second position, forming a hydrochloride salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitropyrimidin-2-YL)methanamine hydrochloride typically involves the nitration of a pyrimidine derivative followed by amination and subsequent formation of the hydrochloride salt. One common synthetic route includes:
Nitration: The starting material, pyrimidine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position.
Amination: The nitropyrimidine is then subjected to a reduction reaction to convert the nitro group to an amine group. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt of (5-Nitropyrimidin-2-YL)methanamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale nitration: Using industrial nitration reactors to ensure efficient and safe introduction of the nitro group.
Catalytic reduction: Employing continuous flow reactors for the reduction step to enhance yield and purity.
Crystallization: The final product is crystallized from the reaction mixture and purified through recrystallization techniques to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Nitropyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Halides, alkoxides, thiolates.
Major Products Formed
Reduction: Formation of (5-Aminopyrimidin-2-YL)methanamine.
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
(5-Nitropyrimidin-2-YL)methanamine hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-Nitropyrimidin-2-YL)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Nitropyrimidin-2-YL)methanol
- (5-Nitropyrimidin-2-YL)ethanamine
- (5-Nitropyrimidin-2-YL)propylamine
Uniqueness
(5-Nitropyrimidin-2-YL)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amine groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
1196155-71-1 |
|---|---|
Formule moléculaire |
C5H7ClN4O2 |
Poids moléculaire |
190.59 g/mol |
Nom IUPAC |
(5-nitropyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H6N4O2.ClH/c6-1-5-7-2-4(3-8-5)9(10)11;/h2-3H,1,6H2;1H |
Clé InChI |
KRVOIFQKRYFZBO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)CN)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-{[(3,6-dibromopyridin-2-yl)amino]methyl}phenol](/img/structure/B12639390.png)
![Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate](/img/structure/B12639391.png)
![N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride](/img/structure/B12639392.png)

![N-cyclopropyl-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12639402.png)
![6-(2-chloro-4-(4-Methylthiazol-5-yl)phenyl)-8-ethyl-2-((4-(4-ethylpiperazin-1-yl)phenyl)aMino)pyrido[2,3-d]pyriMidin-7(8H)-one](/img/structure/B12639408.png)
![Triethoxy[1-(4-nitrophenyl)oct-1-en-2-yl]silane](/img/structure/B12639420.png)
![5-[(E)-(4-Chlorophenyl)diazenyl]-2-phenylpyrimidine-4,6-diamine](/img/structure/B12639440.png)





![3-(3-chlorophenyl)-2-methyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12639457.png)
